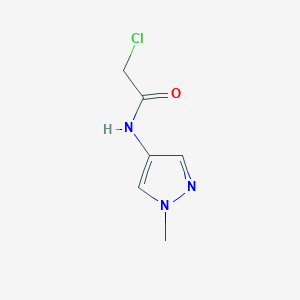

2-chloro-N-(1-methyl-1H-pyrazol-4-yl)acetamide

概要

説明

2-chloro-N-(1-methyl-1H-pyrazol-4-yl)acetamide is a compound that belongs to the class of pyrazole derivatives. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-methyl-1H-pyrazol-4-yl)acetamide typically involves the reaction of 1-methyl-1H-pyrazole with chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

化学反応の分析

Nucleophilic Substitution Reactions

The chlorine atom in the chloroacetamide group is highly susceptible to nucleophilic substitution, enabling diverse derivatization.

Key Findings :

-

Substitution with ethanolamine yields water-soluble derivatives for biological screening.

-

Steric hindrance from the 1-methylpyrazole group slows reactions with bulky nucleophiles (e.g., tert-butylamine) .

Hydrolysis

The chloroacetamide undergoes hydrolysis under basic or acidic conditions:

| Conditions | Products | Application | Source |

|---|---|---|---|

| NaOH (aq.), reflux, 4h | 2-Hydroxy-N-(1-methylpyrazol-4-yl)acetamide | Precursor for ester derivatives | |

| HCl (conc.), RT, 12h | Degradation to pyrazole and acetic acid | Stability analysis |

Stability Notes :

-

Stable in neutral aqueous solutions but degrades rapidly under strong acidic/basic conditions.

Oxidation Reactions

The methyl group on the pyrazole ring can be oxidized, though the acetamide chain typically remains intact.

| Oxidizing Agent | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | H₂O, 80°C, 6h | N-(1-(carboxy)pyrazol-4-yl)acetamide | 40% | |

| H₂O₂ | AcOH, RT, 24h | Epoxidation (minor) / N-oxide formation | <10% |

Mechanistic Insight :

-

Oxidation preferentially targets the pyrazole’s methyl group over the acetamide chain due to electronic effects .

Cross-Coupling Reactions

The pyrazole ring participates in metal-catalyzed coupling reactions, enabling complex heterocycle synthesis.

Case Study :

-

Coupling with 4-fluorophenylboronic acid yielded a CDK2 inhibitor precursor with IC₅₀ = 0.127 μM (A2780 cells) .

Thermal and Photolytic Behavior

-

Thermal Decomposition : At >200°C, the compound undergoes cleavage to 1-methylpyrazole and chloroacetic acid.

-

Photostability : Stable under UV light (λ = 254 nm) for 24h, making it suitable for photochemical applications.

Comparative Reactivity

A comparison with analogous compounds highlights unique reactivity:

| Compound | Reactivity with Morpholine | Hydrolysis Rate (pH 7) | Source |

|---|---|---|---|

| 2-Chloro-N-(1-methylpyrazol-4-yl)acetamide | 85% yield, 2h | t₁/₂ = 48h | |

| 2-Chloro-N-(pyridin-3-yl)acetamide | 92% yield, 1h | t₁/₂ = 12h |

Explanation : Reduced hydrolysis stability compared to pyridine analogs arises from the pyrazole’s weaker electron-withdrawing effect .

科学的研究の応用

Pharmacological Applications

Antimicrobial Activity

Research indicates that 2-chloro-N-(1-methyl-1H-pyrazol-4-yl)acetamide exhibits promising antimicrobial properties. Specifically, it has shown effectiveness against various pathogens, including bacteria and fungi. The compound's mechanism of action likely involves interaction with specific enzymes or receptors, inhibiting their activity and thus affecting the growth of microorganisms.

Antileishmanial and Antimalarial Activities

The compound has demonstrated potent antileishmanial and antimalarial activities. In vitro studies against Leishmania aethiopica and in vivo studies using Plasmodium berghei infected mice revealed that this compound has superior antipromastigote activity compared to standard drugs like miltefosine and amphotericin B. The IC50 values reported were significantly lower for this compound, indicating its potential as a therapeutic agent against these diseases.

Cancer Research

The compound's inhibitory effects on cyclin-dependent kinases (CDKs) suggest its potential as a lead compound in cancer therapy. CDKs are crucial for cell cycle regulation, and the ability of this pyrazole derivative to mimic natural substrates allows it to interfere with cancer cell proliferation. Preliminary studies indicate that derivatives of this compound can induce apoptosis in cancer cells and inhibit tubulin polymerization, further emphasizing its anticancer potential .

Agricultural Applications

Pesticidal Properties

Given its biological activity, this compound may also find applications in agricultural chemistry as a pesticide or herbicide. Its effectiveness against certain pests could be attributed to its ability to disrupt metabolic pathways in insects or plants, thereby providing a novel approach to pest control.

Case Studies and Research Findings

Here are some notable findings from recent studies:

These studies highlight the diverse applications of this compound across different fields.

作用機序

The mechanism of action of 2-chloro-N-(1-methyl-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in its antileishmanial activity, the compound may inhibit key enzymes involved in the biosynthesis of essential biomolecules in the parasite . Molecular docking studies have shown that the compound can bind to the active sites of these enzymes, thereby disrupting their function and leading to the death of the parasite .

類似化合物との比較

Similar Compounds

Hydrazine-coupled pyrazoles: Known for their potent antileishmanial and antimalarial activities.

Quinolinyl-pyrazoles: Exhibits significant pharmacological activities and is used in the treatment of various diseases.

Uniqueness

2-chloro-N-(1-methyl-1H-pyrazol-4-yl)acetamide is unique due to its specific chemical structure, which allows it to interact with molecular targets in a distinct manner compared to other similar compounds.

生物活性

2-Chloro-N-(1-methyl-1H-pyrazol-4-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 187.63 g/mol. The compound features a chloro group, a pyrazole moiety, and an acetamide functional group, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can lead to the inhibition of critical pathways involved in disease processes. Notably, the compound may inhibit enzymes related to cancer cell proliferation and microbial growth by forming covalent bonds with nucleophilic sites on proteins, thereby modulating their activity.

Biological Activity Overview

Recent studies have indicated that this compound exhibits significant antimicrobial and anticancer properties:

Antimicrobial Activity

Research indicates that this compound possesses notable activity against various microbial strains. For example, it has been evaluated for its effectiveness against Leishmania species, which are responsible for leishmaniasis. The mechanism involves inhibiting key enzymes in the parasite's metabolic pathways.

Anticancer Activity

In cancer research, this compound has shown promising results against several cancer cell lines. The compound's antiproliferative effects have been measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 0.52 | Induces apoptosis; arrests cell cycle at G2/M phase |

| MCF-7 | 0.34 | Inhibits tubulin polymerization |

| HT-29 | 0.86 | Induces apoptosis; disrupts microtubule dynamics |

These findings suggest that the compound may serve as a potential lead for developing new anticancer therapies .

Structure-Activity Relationship (SAR)

The structural features of this compound significantly influence its biological activity. Modifications in the pyrazole moiety or the acetamide group can enhance or diminish its efficacy against specific targets. For instance, compounds with additional methyl substitutions on the pyrazole ring have demonstrated increased potency against certain cancer cell lines .

Case Studies

Several studies have explored the biological potential of derivatives of this compound:

- Antileishmanial Studies : A derivative was tested against Leishmania donovani, showing significant inhibition of growth due to enzyme inhibition.

- Cancer Cell Line Studies : Compounds derived from this structure were screened against various cancer cell lines, revealing effective antiproliferative properties and mechanisms involving apoptosis induction and cell cycle arrest.

- Enzyme Inhibition Studies : The compound has been investigated for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Specific derivatives exhibited sub-micromolar inhibitory activity against CDK2, indicating potential for targeted cancer therapy .

特性

IUPAC Name |

2-chloro-N-(1-methylpyrazol-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3O/c1-10-4-5(3-8-10)9-6(11)2-7/h3-4H,2H2,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKMBFTFWNDHJCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424503 | |

| Record name | 2-chloro-N-(1-methylpyrazol-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957261-64-2 | |

| Record name | 2-Chloro-N-(1-methyl-1H-pyrazol-4-yl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957261-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-N-(1-methylpyrazol-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。